molecular formula C22H28N2O3 B1237532 Dihydrocorynantheine

Dihydrocorynantheine

Cat. No.: B1237532
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-CPHCKLLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic preparation of dihydrocorynantheine involves the use of engineered microbial hosts, such as Saccharomyces cerevisiae. The process begins with the production of strictosidine, a universal precursor to many monoterpene indole alkaloids. This is achieved through the compartmentalization of the mevalonate pathway in the mitochondria of the yeast cells .

Industrial Production Methods: Industrial production of this compound is still in the experimental stages, with microbial fermentation being a promising approach. The optimization of yeast strains to produce high titers of the desired alkaloids is a key focus. Techniques such as CRISPR-dCas9 interference and overexpression of transcriptional regulators are employed to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Dihydrocorynantheine undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the reduction of the iminium intermediate by a medium-chain alcohol dehydrogenase, leading to the formation of this compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include strictosidine aglycone and medium-chain alcohol dehydrogenase. The reaction conditions typically involve microbial fermentation and enzymatic catalysis .

Major Products Formed: The major product formed from the reduction of the iminium intermediate is this compound. This compound can further undergo methylation to produce corynantheidine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydrocorynantheine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence the central nervous system and exhibit neuroprotective effects .

Comparison with Similar Compounds

Dihydrocorynantheine is structurally similar to other corynantheine alkaloids, such as corynantheidine, hirsutine, and hirsuteine . These compounds share a tetracyclic indole[2,3-a]-quinolizidine motif and exhibit similar pharmacological activities. this compound is unique in its specific reduction and methylation pathways, which distinguish it from its analogs .

List of Similar Compounds:

This compound’s unique biosynthetic pathway and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13-/t14-,17-,20-/m0/s1

InChI Key

NMLUOJBSAYAYEM-CPHCKLLXSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Synonyms

18,19-dihydrocorynantheine
corynantheidine
dihydrocorynantheine
hirsutine
hirsutine, (16E)-isomer
hirsutine, (16E,20beta)-isomer
hirsutine, (3beta,16E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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